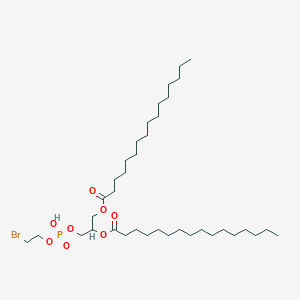
Z-Val-Lys-Lys-Arg-4MbetaNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its application as a fluorogenic substrate for cathepsin B, an enzyme involved in protein degradation. The compound’s structure includes a sequence of amino acids (valine, lysine, lysine, arginine) linked to a 4-methoxy-beta-naphthylamide group, which allows for the detection of enzymatic activity through fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced chromatographic techniques ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as cathepsin B. The hydrolysis of the peptide bond releases the 4-methoxy-beta-naphthylamide group, which can be detected fluorometrically.
Common Reagents and Conditions
Enzymes: Cathepsin B or other proteases.
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers to maintain the pH.
Conditions: Typically, reactions are carried out at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the enzymatic hydrolysis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is 4-methoxy-beta-naphthylamine, which exhibits fluorescence and can be quantified to measure enzyme activity.
Applications De Recherche Scientifique
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is widely used in scientific research due to its sensitivity and specificity as a fluorogenic substrate. Some key applications include:
Biochemistry: Used to study the activity of cathepsin B and other proteases.
Cell Biology: Employed in assays to measure protease activity in cell lysates or live cells.
Medicine: Utilized in diagnostic assays to detect protease activity associated with diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of protease inhibitors and other therapeutic agents.
Mécanisme D'action
The mechanism of action of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide involves its recognition and cleavage by proteolytic enzymes. The peptide sequence is specifically designed to be a substrate for cathepsin B. Upon cleavage, the 4-methoxy-beta-naphthylamide group is released, producing a fluorescent signal that can be measured. This allows researchers to quantify enzyme activity and study the kinetics of proteolysis.
Comparaison Avec Des Composés Similaires
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is unique due to its specific amino acid sequence and the presence of the 4-methoxy-beta-naphthylamide group. Similar compounds include:
Z-Phe-Arg-4-methoxy-beta-naphthylamide: Another fluorogenic substrate for cathepsin B, differing in the amino acid sequence.
Z-Arg-Arg-4-methoxy-beta-naphthylamide: Used for studying other proteases with different substrate specificities.
Z-Val-Lys-Lys-Arg-2-naphthylamide: A variant with a different naphthylamide group, affecting its fluorescence properties.
These compounds are used in various assays to study different proteases and their inhibitors, highlighting the versatility and importance of fluorogenic substrates in biochemical research.
Propriétés
Numéro CAS |
71003-01-5 |
|---|---|
Formule moléculaire |
C42H63ClN10O7 |
Poids moléculaire |
855.5 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C42H62N10O7.ClH/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3;/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47);1H/t32-,33-,34-,36-;/m0./s1 |
Clé InChI |
YUFHWAINYSEMML-WGLNLRFBSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)



![Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate](/img/structure/B13412233.png)
![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)






![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)

